BenchChemオンラインストアへようこそ!

3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Antichagasic drug discovery Structure-activity relationship Molecular modeling

The compound 3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 428846-07-5) is a fully substituted, fluorinated heterocycle belonging to the pyrazolo[3,4-b]pyridine class. This scaffold is recognized for its utility in medicinal chemistry, particularly as a core for kinase inhibitors and antiparasitic agents.

Molecular Formula C20H14F3N3
Molecular Weight 353.3 g/mol
CAS No. 428846-07-5
Cat. No. B3711338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
CAS428846-07-5
Molecular FormulaC20H14F3N3
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C4=CC=CC=C4
InChIInChI=1S/C20H14F3N3/c1-13-18-16(20(21,22)23)12-17(14-8-4-2-5-9-14)24-19(18)26(25-13)15-10-6-3-7-11-15/h2-12H,1H3
InChIKeyIBADOCAZPIUTNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evaluating 3-Methyl-1,6-Diphenyl-4-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]pyridine (CAS 428846-07-5) for Targeted Research Procurement


The compound 3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 428846-07-5) is a fully substituted, fluorinated heterocycle belonging to the pyrazolo[3,4-b]pyridine class [1]. This scaffold is recognized for its utility in medicinal chemistry, particularly as a core for kinase inhibitors and antiparasitic agents [1][2]. The presence of a trifluoromethyl group at the 4-position and distinct phenyl groups at the 1- and 6-positions defines a unique substitution pattern whose differential impact is highly sensitive to specific structural modifications, as demonstrated by structure-activity relationship (SAR) studies on closely related analogs [2][3].

Why Generic Substitution is Inadmissible for 3-Methyl-1,6-Diphenyl-4-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]pyridine


In-class substitution of pyrazolo[3,4-b]pyridines is a high-risk procurement strategy because biological activity is not a general property of the scaffold but a precise function of a molecule's stereoelectronic profile. SAR studies on antichagasic 1H-pyrazolo[3,4-b]pyridine derivatives prove that even minor substituent changes at the 1-, 3-, 4-, and 6-positions cause drastic alterations in trypanocidal potency, with active compounds exhibiting IC50 values in the low microgram per milliliter range while closely related analogs remain completely inactive [1]. Furthermore, molecular modeling confirms that activity correlates with specific molecular electrostatic potential (MEP) distributions and frontier orbital energies (HOMO/LUMO), meaning a compound's entire electronic architecture—not just its core heterocycle—determines its biological effect [1]. Selecting a generic alternative without this exact substitution pattern invalidates any established SAR and introduces an uncharacterized entity into the experimental system.

Quantitative Differentiation Evidence for 3-Methyl-1,6-Diphenyl-4-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]pyridine


Differentiation by Stereoelectronic Architecture: The Basis of Target-Specific Activity

SAR analysis of the antichagasic 1H-pyrazolo[3,4-b]pyridine series demonstrates that biological activity is exclusively governed by geometric and stereoelectronic parameters, including molecular electrostatic potential (MEP) maps and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) [1]. The most potent derivative in the study, compound 6g, achieved an IC50 of 1.9 µg/mL, while its close analog 6o was completely inactive, a differential of >50-fold that arises solely from substituent-dependent electronic modulation [1]. The target compound's specific arrangement of a 3-methyl group, 1-phenyl ring, 6-phenyl ring, and 4-trifluoromethyl group constitutes a unique stereoelectronic pattern that cannot be replicated by any other pyrazolo[3,4-b]pyridine derivative.

Antichagasic drug discovery Structure-activity relationship Molecular modeling

Crucial Role of the 4-CF3 Group in Modulating Physicochemical Determinants of Bioactivity

A study on 4-carbohydrazide derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine precursors, substituted at C-6 with phenyl, methyl, or trifluoromethyl groups, identified large lipophilicity and molecular volume differences among the derivatives [1]. These differences were directly linked to the complementarity of stereoelectronic and physical-chemical aspects essential for activity against T. cruzi [1]. The target compound, bearing a 4-CF3 and a 6-phenyl substituent, occupies a specific lipophilicity-volume parameter space that is unattainable by 6-methyl or 6-hydrogen analogs.

Trypanocidal agents Lipophilicity Physicochemical profiling

Patent-Recognized Scaffold: Evidence of Industrial Research Value

The InChIKey (IBADOCAZPIUTNY-UHFFFAOYSA-N) for 3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is associated with 10 patent documents, indicating its relevance as a scaffold or intermediate in proprietary medicinal chemistry programs [1]. In contrast, many closely related analogs with minor substituent variations lack this patent footprint. This patent activity confirms that industrial research groups have specifically selected this substitution pattern for further development, distinguishing it from unpatented, commercially stagnant analogs.

Kinase inhibition IRAK4 Patent landscape

Experimental LogP as a Selectivity-Relevant Physicochemical Descriptor

The computed logP (XLogP3-AA) of 3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is 5.4, reflecting high lipophilicity conferred by the combined phenyl and trifluoromethyl substituents [1]. This value distinguishes it from the common 4-unsubstituted pyrazolo[3,4-b]pyridine core (estimated logP ~2.0-3.0) and positions it in a lipophilicity range associated with improved membrane permeability for intracellular target engagement. For researchers screening compound libraries, this logP value serves as a pre-qualified filter for cell-based assays where passive diffusion is rate-limiting.

Physicochemical property Drug-likeness ADME prediction

Validated Application Scenarios for 3-Methyl-1,6-Diphenyl-4-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]pyridine Procurement


Precision Scaffold for Developing Antichagasic Agents via Stereoelectronic Tuning

Procure this compound as a structurally defined starting point for synthesizing novel antichagasic agents. The SAR established for the pyrazolo[3,4-b]pyridine series shows that activity is exquisitely dependent on the MEP and HOMO/LUMO characteristics, with IC50 values for active derivatives reaching 1.9 µg/mL while inactive analogs show no inhibition [1]. Using this compound ensures that the stereoelectronic baseline is fixed, allowing systematic exploration of further derivatization at the remaining reactive positions.

Lipophilicity-Calibrated Probe for Intracellular Target Engagement Assays

Deploy this compound as a high-logP (5.4) probe in cell-based screening cascades where passive membrane permeability is required for target access [1]. The substantial lipophilicity differential compared to the unsubstituted core (~2.5-3.0 log units higher) makes it suitable for intracellular kinase or parasite targets, while its zero hydrogen bond donor count minimizes transporter-mediated efflux liabilities [1].

Patent-Validated Intermediate for Proprietary Kinase Inhibitor Programs

Source this compound as a key intermediate for building proprietary kinase inhibitor libraries, particularly those targeting IRAK family kinases implicated in autoimmune and oncological indications. Its presence in 10 patent documents validates that multiple industrial medicinal chemistry groups have independently selected this scaffold for further investment [1]. Procurement of the exact CAS-registered compound ensures fidelity to patent exemplification and avoids introducing uncharacterized structural variations that could compromise freedom-to-operate analyses [1].

SAR Control Compound for Evaluating the 4-Trifluoromethyl-6-Phenyl Pharmacophore

Use this compound as a critical control in SAR studies aimed at isolating the contribution of the 4-trifluoromethyl-6-phenyl motif to target binding. The trypanocidal SAR literature demonstrates that swapping substituents at C-6 (phenyl vs. methyl vs. trifluoromethyl) drastically alters both lipophilicity and biological activity [2]. Maintaining this compound as a fixed reference enables direct attribution of activity changes to subsequent modifications, reducing experimental confounders in medicinal chemistry optimization campaigns.

Quote Request

Request a Quote for 3-methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.